5-Bromo-2-chloro-N-cyclopropylnicotinamide
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Overview
Description
5-Bromo-2-chloro-N-cyclopropylnicotinamide: is a chemical compound with the molecular formula C9H8BrClN2O and a molecular weight of 275.53 g/mol . It is a member of the nicotinamide family, characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a cyclopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclopropylnicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the brominated nicotinamide.
Cyclopropylation: The attachment of a cyclopropyl group to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger batches. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents. The goal is to achieve a cost-effective and efficient production process with minimal waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-chloro-N-cyclopropylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopropylisonicotinamide: Similar structure but with an isonicotinamide core.
5-Bromo-N-cyclopropylnicotinamide: Lacks the chlorine atom.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
5-Bromo-2-chloro-N-cyclopropylnicotinamide is unique due to the presence of both bromine and chlorine atoms on the nicotinamide ring, combined with a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8BrClN2O |
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Molecular Weight |
275.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-cyclopropylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8BrClN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
InChI Key |
SYBISYZGXHVGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
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